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AM404 Profile and Key Differentiators

AM404 (N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a well-studied inhibitor of

endocannabinoid cellular reuptake. Its primary mechanism is to increase synaptic levels of the

endocannabinoid anandamide (AEA) by inhibiting its reuptake into cells [1] [2]. Key differentiators of

AM404 from other inhibitors include its multi-target mechanism and potential for abuse.

Feature AM404 VDM11 URB597 (FAAH Inhibitor)

Primary
Mechanism

Inhibits AEA membrane

transport (putative) [3] [2]

Inhibits AEA membrane

transport [3]

Inhibits Fatty Acid Amide

Hydrolase (FAAH), preventing
AEA breakdown [3]

Selectivity Low; interacts with
multiple targets [4]

More selective;
weak/no activity at

CB1/TRPV1 [3]

Highly selective for the FAAH
enzyme [3]

Additional
Targets

Agonist at TRPV1

receptors [5] [4];
substrate for FAAH [4]

Not reported to activate

TRPV1 [3]

Does not interact directly with

cannabinoid or vanilloid
receptors [3]
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Feature AM404 VDM11 URB597 (FAAH Inhibitor)

Reinforcing
Effects

Self-administered by
primates; reinstates drug-

seeking [3]

Self-administered, but
data is limited [3]

Not self-administered [3]

Experimental Data Summary

The tables below summarize key quantitative findings from animal studies on the effects of AM404.

Table 1: Efficacy in a Rat Model of Neuropathic Pain (CCI Model) [1] This study demonstrated that

daily AM404 treatment prevented the development of pain behaviors.

Measure Outcome Notes

Doses 3, 5, 10 mg/kg (s.c., daily) Dose-dependent prevention of thermal

hyperalgesia & mechanical allodynia.

Receptor
Antagonism

Effects partially reversed by CB1,

CB2, or TRPV1 antagonists.

Complete reversal when all three

antagonists were administered together.

Cytokine & NO
Modulation

Prevented overproduction of NO and

TNFα; enhanced IL-10.

Modulates pathways involved in

neuropathic pain generation.

Apoptosis
Regulation

Prevented increase in pro-apoptotic

Bax/Bcl-2 ratio in the spinal cord.

Suggests role in preventing

programmed cell death linked to chronic
pain.

Table 2: Self-Administration and Reinstatement in Squirrel Monkeys [3] This study revealed the

rewarding and abuse potential of AM404.

Measure Outcome Notes

Self-
Administration

Maintained self-administration with an
inverted U-shaped dose-response

Peak response rate at 10
µg/kg/injection.
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Measure Outcome Notes

curve.

Reinstatement Priming injections (0.03-0.3 mg/kg)
reinstated extinguished drug-seeking.

Effective for seeking previously
reinforced by cannabinoids (THC, AEA)

or cocaine.

CB1 Receptor
Mediation

Effects blocked by rimonabant (CB1

antagonist).

Confirms CB1 receptor involvement in

its reinforcing effects.

Interaction with
FAAH

Reinforcing effects potentiated by

URB597 (FAAH inhibitor).

Suggests major role of elevated

anandamide levels.

Key Experimental Protocols

Here are the methodologies for two critical experiments cited in the comparison tables.

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats [1]

Animal Model: Male Wistar rats. Neuropathy is induced by loosely ligating the sciatic nerve.

Drug Treatment: AM404 is dissolved in a Tween80/DMSO/saline vehicle and administered
subcutaneously once daily for 7-14 days, starting post-surgery.

Pain Behavior Assessment:
Thermal Hyperalgesia: Measured using the Hargreaves plantar test (withdrawal latency

to a radiant heat source).
Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer (paw

withdrawal threshold to a von Frey-type filament).
Mechanism Elucidation: On day 7, specific antagonists (SR141716 for CB1, SR144528 for

CB2, capsazepine for TRPV1) are co-administered with AM404 to determine receptor
involvement.

Biochemical Analysis: Post-mortem analysis of spinal cord tissue for NO synthase
expression, cytokine levels (TNFα, IL-10), and apoptotic markers (Bax/Bcl-2 ratio).

Self-Administration and Reinstatement in Squirrel Monkeys [3]

Subjects: Adult male squirrel monkeys with implanted venous catheters.
Behavioral Training: Monkeys are trained to self-administer a known drug (e.g., cocaine or

anandamide) under a fixed-ratio 10 (FR10) schedule, where 10 responses on a lever result in a
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drug infusion.

Substitution Test: The training drug is replaced with AM404 across a range of doses (1-100
µg/kg/injection) to see if it maintains lever-pressing behavior.

Extinction & Reinstatement: After stable self-administration is established, the drug is
replaced with saline (extinction). Once responding ceases, a priming injection of AM404 is

given non-contingently to see if it reinstates drug-seeking behavior (lever pressing).
Antagonism Tests: The CB1 receptor antagonist rimonabant is administered prior to sessions

to determine if it blocks AM404's reinforcing or reinstating effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanisms of AM404 and a general workflow

for testing its effects in a neuropathic pain model.
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AM404's primary mechanism involves inhibiting anandamide (AEA) reuptake, increasing its levels to

activate CB1 and TRPV1 receptors. AM404 also directly activates TRPV1 and is a substrate for the

degrading enzyme FAAH [1] [5] [4].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s518267?utm_src=pdf-body-img
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751928/
https://pubmed.ncbi.nlm.nih.gov/10822052/
https://www.sciencedirect.com/topics/neuroscience/am404
https://www.smolecule.com/products/s518267?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Induce Neuropathy
(CCI Model in Rats)

Daily AM404 Treatment
(7-14 days, s.c.)

Behavioral Tests
(Plantar Test, Aesthesiometer)

Receptor Blockade Test
(CB1, CB2, TRPV1 Antagonists)

Tissue Analysis
(Cytokines, Apoptosis Markers)

Click to download full resolution via product page

The experimental workflow for evaluating AM404 in a neuropathic pain model involves inducing nerve

injury, treating with AM404, assessing pain behaviors, testing receptor mechanisms with antagonists, and

conducting biochemical analyses [1].

Conclusion and Research Implications

Based on the compiled data, here is a conclusive comparison to guide researcher decisions:

Choose AM404 for: Preclinical research exploring the broad therapeutic potential of enhancing

endocannabinoid tone, especially in models of neuropathic pain, neurodegeneration, and
seizures, where its multi-target mechanism (via CB1, CB2, and TRPV1) may be beneficial [1] [6].

Consider alternatives for:
VDM11: Studies requiring a more selective AEA transport inhibitor without TRPV1 agonist

activity [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 8 Tech Support

https://www.smolecule.com/products/s518267?utm_src=pdf-body-img
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751928/
https://www.smolecule.com/products/s518267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751928/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2019.00566/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846479/
https://www.smolecule.com/products/s518267?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


FAAH Inhibitors (e.g., URB597): A potentially safer profile with no demonstrated abuse
liability in primate models, making them more suitable for therapeutic development where
substance abuse is a concern [3].

A significant consideration for AM404 is its demonstrated abuse potential in non-human primates,

suggesting that compounds inhibiting endocannabinoid transport may have a risk of abuse in humans [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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